5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid
Description
5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a synthetic compound characterized by a central glutaric acid backbone substituted with a piperazine ring bearing an aminocarbonyl (-CONH₂) group. This structure is common in medicinal chemistry, particularly in the design of receptor antagonists and enzyme inhibitors.
Properties
IUPAC Name |
5-(4-carbamoylpiperazin-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c11-10(17)13-6-4-12(5-7-13)8(14)2-1-3-9(15)16/h1-7H2,(H2,11,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSXUYGRDAINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 4-(aminocarbonyl)piperazine with glutaric anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of piperazine-based compounds in anticancer drug development. The incorporation of 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid into various drug formulations has shown promising results in vitro.
- Cytotoxic Activity : A study demonstrated that compounds containing piperazine moieties exhibited significant cytotoxic effects against various cancer cell lines. The introduction of the aminocarbonyl group enhances the biological activity of the compound, making it a candidate for further development in cancer therapies .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells, as evidenced by assays measuring lactate dehydrogenase release and cell viability .
Neurological Applications
The structural characteristics of this compound also suggest potential applications in neurological disorders.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
- Behavioral Studies : Behavioral assays in animal models have shown that modifications of piperazine derivatives can influence anxiety and depression-related behaviors, suggesting a role in psychiatric medication development.
Case Study 1: Antiproliferative Activity
A series of experiments were conducted to evaluate the antiproliferative activity of this compound against hepatocellular carcinoma (HCC) cell lines:
- Methodology : Cell lines were treated with varying concentrations of the compound, and cell viability was assessed using the CellTiter Blue assay.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with a TD50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .
Case Study 2: Neuroprotective Potential
Research focused on the neuroprotective effects of this compound involved:
Mechanism of Action
The mechanism of action of 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Piperazine Substitution Variations
2.1.1. BX048: Ethoxycarbonyl Piperazine Derivative
- Structure: (S)-4-({[4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl]carbonyl}amino)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid.
- Key Difference: The piperazine substituent is ethoxycarbonyl (-COOEt) instead of aminocarbonyl.
- Pharmacological Impact : BX048, a metabolite of BX 667, acts as a reversible P2Y12 receptor antagonist with a wider therapeutic index than clopidogrel. The ethoxycarbonyl group facilitates hepatic metabolism to the active carboxylic acid form, enhancing bioavailability .
2.1.2. QZ-8748: 3-Chlorophenyl Piperazine Derivative
- Structure: 5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid.
- Key Difference: A 3-chlorophenyl group replaces the aminocarbonyl substituent.
- The compound is listed with 95% purity, indicating feasible synthetic accessibility .
2.1.3. Benzisothiazolyl Piperazine Derivative
- Structure: 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid.
- Key Difference : Incorporation of a benzisothiazole heterocycle.
- Pharmacological Impact : The heterocyclic group may enhance receptor binding affinity or selectivity, as evidenced by its availability from multiple suppliers .
2.2. Core Structural Modifications
2.2.1. CR 2194: Spirocyclic Analogs
- Structure: (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid.
- Key Difference : Replacement of the piperazine ring with a spirocyclic azaspirodecan system.
- Pharmacological Impact : CR 2194 is a potent CCK-B/gastrin receptor antagonist with oral activity (ID₅₀ = 15.5 mg/kg IV in cats). The spirocyclic structure confers selectivity for gastrin receptors over CCK-A receptors, highlighting the role of ring conformation in target specificity .
2.2.2. Metabolites in Pseudomonas sp. LD2
- Structure: 5-(2-aminophenyl)-5-oxopentanoic acid.
- Key Difference: Absence of piperazine; substitution with an aminophenyl group.
- Biological Role : Identified as a carbazole degradation metabolite, this compound underscores structural adaptability in microbial pathways .
2.3. Functional Group Impact on Physicochemical Properties
| Compound | Substituent | LogP* (Predicted) | Aqueous Solubility | Therapeutic Index |
|---|---|---|---|---|
| Target Compound | -CONH₂ | ~0.5 | Moderate | Undefined |
| BX048 (Ethoxycarbonyl) | -COOEt | ~1.2 | Low | High (P2Y12 antagonist) |
| QZ-8748 (3-Chlorophenyl) | -C₆H₄Cl | ~2.8 | Very Low | Moderate |
| CR 2194 (Spirocyclic) | Azaspirodecan | ~3.0 | Low | High (CCK-B antagonist) |
*LogP values estimated using fragment-based methods.
Biological Activity
5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid, a compound with the CAS number 693790-16-8, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 243.26 g/mol. Its structure features a piperazine ring substituted with an aminocarbonyl group and a pentanoic acid moiety, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 693790-16-8 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine derivatives with carboxylic acid derivatives. A common method includes the reaction of 4-(aminocarbonyl)piperazine with glutaric anhydride under controlled conditions to yield the desired product. Industrial production often utilizes automated reactors to ensure high yield and purity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor , potentially affecting various biological pathways. It has been studied for its interactions with specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.
The mechanism of action for this compound involves interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors that modulate physiological responses. Further studies are needed to elucidate the precise molecular interactions.
Comparative Analysis
When compared to similar compounds, such as 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide , which is known for its acetylcholinesterase inhibitory activity, this compound stands out due to its unique structural features that potentially confer distinct biological properties .
| Compound | Activity |
|---|---|
| This compound | Potential enzyme inhibition |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibition |
| 5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides | Selective dopamine D3 receptor ligands |
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, research on related piperazine derivatives highlights a trend towards exploring their therapeutic potential in various medical fields. For instance, studies have shown that modifications in the piperazine ring can significantly alter biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
